molecular formula C29H29Cl2FN8O2 B12609357 1-Piperidinecarboxylic acid, 4-[4-[[[8-chloro-4-[(3-chloro-4-fluorophenyl)amino]-3-cyano-6-quinolinyl]amino]methyl]-1H-1,2,3-triazol-1-yl]-, 1,1-dimethylethyl ester

1-Piperidinecarboxylic acid, 4-[4-[[[8-chloro-4-[(3-chloro-4-fluorophenyl)amino]-3-cyano-6-quinolinyl]amino]methyl]-1H-1,2,3-triazol-1-yl]-, 1,1-dimethylethyl ester

Cat. No.: B12609357
M. Wt: 611.5 g/mol
InChI Key: XEDWOEUQTXMLCR-UHFFFAOYSA-N
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Description

1-Piperidinecarboxylic acid, 4-[4-[[[8-chloro-4-[(3-chloro-4-fluorophenyl)amino]-3-cyano-6-quinolinyl]amino]methyl]-1H-1,2,3-triazol-1-yl]-, 1,1-dimethylethyl ester is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as piperidine, quinoline, and triazole rings, along with chloro and fluoro substituents.

Preparation Methods

The synthesis of 1-Piperidinecarboxylic acid, 4-[4-[[[8-chloro-4-[(3-chloro-4-fluorophenyl)amino]-3-cyano-6-quinolinyl]amino]methyl]-1H-1,2,3-triazol-1-yl]-, 1,1-dimethylethyl ester involves several steps. The synthetic route typically starts with the preparation of the quinoline core, followed by the introduction of the cyano group and the chloro and fluoro substituents. The piperidine ring is then attached, and the triazole ring is introduced through a cyclization reaction. The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

1-Piperidinecarboxylic acid, 4-[4-[[[8-chloro-4-[(3-chloro-4-fluorophenyl)amino]-3-cyano-6-quinolinyl]amino]methyl]-1H-1,2,3-triazol-1-yl]-, 1,1-dimethylethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The quinoline and triazole rings are known to interact with enzymes and receptors, potentially inhibiting their activity. The chloro and fluoro substituents enhance the compound’s binding affinity and selectivity towards these targets. The cyano group may also play a role in modulating the compound’s biological activity .

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C29H29Cl2FN8O2

Molecular Weight

611.5 g/mol

IUPAC Name

tert-butyl 4-[4-[[[8-chloro-4-(3-chloro-4-fluoroanilino)-3-cyanoquinolin-6-yl]amino]methyl]triazol-1-yl]piperidine-1-carboxylate

InChI

InChI=1S/C29H29Cl2FN8O2/c1-29(2,3)42-28(41)39-8-6-21(7-9-39)40-16-20(37-38-40)15-34-19-10-22-26(36-18-4-5-25(32)23(30)11-18)17(13-33)14-35-27(22)24(31)12-19/h4-5,10-12,14,16,21,34H,6-9,15H2,1-3H3,(H,35,36)

InChI Key

XEDWOEUQTXMLCR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(N=N2)CNC3=CC4=C(C(=CN=C4C(=C3)Cl)C#N)NC5=CC(=C(C=C5)F)Cl

Origin of Product

United States

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